molecular formula C7H16N2O2S B2938856 3,3-Dimethyl-1-methylsulfonylpiperazine CAS No. 141923-89-9

3,3-Dimethyl-1-methylsulfonylpiperazine

Cat. No.: B2938856
CAS No.: 141923-89-9
M. Wt: 192.28
InChI Key: XGPSKFQWNTUFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-methylsulfonylpiperazine is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol It is characterized by a six-membered piperazine ring substituted with two methyl groups and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-methylsulfonylpiperazine typically involves the reaction of piperazine derivatives with methylating agents and sulfonylating agents. One common method includes the reaction of 3,3-dimethylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-methylsulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group, although this requires specific reducing agents.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperazine derivatives without the sulfonyl group.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-methylsulfonylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-methylsulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the modulation of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpiperazine: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.

    1-Methylsulfonylpiperazine: Lacks the dimethyl substitution on the piperazine ring, affecting its steric and electronic properties.

Uniqueness

3,3-Dimethyl-1-methylsulfonylpiperazine is unique due to the presence of both the dimethyl and methylsulfonyl groups, which confer specific chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPSKFQWNTUFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141923-89-9
Record name 1-methanesulfonyl-3,3-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 52.8 g of methanesulphonyl chloride in 100 ml of toluene is added dropwise to a mixture of 52.6 g of 2,2-dimethylpiperazine, 69.9 g of potassium carbonate and 150 ml of toluene, the internal temperature rising to about 55° C. After a stirring time of 3 hours, the insoluble fraction is filtered off with suction and the toluene solution is evaporated in vacuo. The oil which remains gradually solidifies and is recrystallised from isopropanol for purification.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,2-dimethylpiperazine-1-carboxylic acid tert-butyl ester (1.0 g, 4.60 mmol) and NEt3 (1.3 mL, 9.34 mmol) in DCM (11 mL) was cooled to 0° C. before the drop wise addition of a solution of methanesulfonyl chloride (580 mg, 5.00 mmol) in DCM (2 mL). The resulting mixture was warmed to r.t. and allowed to stir for 30 min before H2O was added. The organic phase was dried (phase separator) and concentrated in vacuo. The resulting residue was dissolved in DCM (10 mL) and TFA (2 mL) was added. The resulting mixture was allowed to stir at r.t. for 30 min then concentrated in vacuo. The resulting residue was partitioned between DCM and sat. aq. NaHCO3 and the aqueous phase was loaded onto an Isolute® SCX-2 cartridge which was washed with H2O and MeOH. The product was eluted with 2M NH3/MeOH affording the title compound (800 mg, 90%). LCMS (method A): RT 0.29 min [M+H]+ 193.3
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2,2-dimethylpiperazine (400 mg) and triethylamine (0.59 mL) in dichloromethane (10 mL) at 0° C. was added dropwise methanesulfonyl chloride (0.30 mL). The reaction mixture was stirred at room temperature for 16 h and then quenched with water (10 mL) and extracted into dichloromethane (2×20 mL). The combined organic layers were washed with saturated aqueous brine solution (2×20 mL), dried (MgSO4) and concentrated to afford 1-methanesulfonyl-3,3-dimethyl-piperazine as a white solid (412 mg, 61%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.